Acetylcholine Bromide

Catalog No.
S517000
CAS No.
66-23-9
M.F
C7H16BrNO2
M. Wt
226.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylcholine Bromide

CAS Number

66-23-9

Product Name

Acetylcholine Bromide

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium bromide

Molecular Formula

C7H16BrNO2

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

ZEHGKSPCAMLJDC-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(Acetyloxy)-N,N,N-trimethylethanaminium, Acetilcolina Cusi, Acetylcholine, Acetylcholine Bromide, Acetylcholine Chloride, Acetylcholine Fluoride, Acetylcholine Hydroxide, Acetylcholine Iodide, Acetylcholine L Tartrate, Acetylcholine L-Tartrate, Acetylcholine Perchlorate, Acetylcholine Picrate, Acetylcholine Picrate (1:1), Acetylcholine Sulfate (1:1), Bromide, Acetylcholine, Bromoacetylcholine, Chloroacetylcholine, Cusi, Acetilcolina, Fluoride, Acetylcholine, Hydroxide, Acetylcholine, Iodide, Acetylcholine, L-Tartrate, Acetylcholine, Miochol, Perchlorate, Acetylcholine

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]

The exact mass of the compound Acetylcholine bromide is 225.0364 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4678. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acetylcholine Bromide (AChBr) is the bromide salt of the essential neurotransmitter acetylcholine. It functions as a potent agonist at both nicotinic and muscarinic acetylcholine receptors, making it a fundamental tool in neuroscience, pharmacology, and physiology research. As a stable, crystalline solid, it is used to investigate synaptic transmission, muscle contraction, and the effects of drugs on cholinergic systems. Its key procurement-relevant properties include its high water solubility and stability under specific conditions, which are critical for preparing reliable experimental solutions.

Substituting Acetylcholine Bromide with other salts like Acetylcholine Chloride (AChCl) is a critical experimental variable, not a simple cost-saving measure. The choice of the halide anion (Br⁻ vs. Cl⁻) directly influences the compound's solid-state conformation, crystal lattice energy, and potentially its handling properties. For instance, the crystal structure of AChBr favors a different molecular conformation ('gauche-gauche') compared to the 'trans-gauche' form found in AChCl crystals. This structural difference, dictated by the anion, can affect dissolution kinetics and interactions in specific non-aqueous systems or in solid-state applications. Furthermore, the well-documented hygroscopic nature of AChCl can introduce significant handling and formulation challenges, such as clumping and difficulty in accurate weighing, which may be less pronounced with the bromide salt under certain ambient conditions, impacting experimental reproducibility.

Differentiated Solid-State Conformation for Crystallographic and Materials Science Applications

The choice of halide anion dictates the solid-state conformation of acetylcholine. X-ray diffraction studies reveal that Acetylcholine Bromide crystallizes with a 'gauche-gauche' (gg) conformation of the acetylcholine cation. In contrast, Acetylcholine Chloride adopts a 'trans-gauche' (tg) conformation. Computational analysis of lattice energies shows that the 'bromide-type' crystal structure is markedly more stable than the 'chloride-type' structure for both anions, suggesting a fundamental energetic preference for the packing arrangement associated with the bromide salt.

Evidence DimensionMolecular Conformation in Crystal Lattice
Target Compound Datagauche-gauche (gg)
Comparator Or BaselineAcetylcholine Chloride: trans-gauche (tg)
Quantified DifferenceQualitatively distinct solid-state conformations
ConditionsSingle-crystal X-ray diffraction analysis.

For studies requiring a specific molecular geometry in the solid state, such as seeding crystal growth, computational modeling, or certain spectroscopic techniques, the bromide salt provides a distinct and energetically preferred conformational starting point.

Potential for Improved Handling and Formulation Due to Lower Hygroscopicity Compared to Chloride Analog

While quantitative, head-to-head hygroscopicity data for AChBr vs AChCl is not readily available in primary literature, the pronounced hygroscopicity of Acetylcholine Chloride is widely documented in technical datasheets and patents as a significant handling challenge. It is described as 'extremely hygroscopic' and 'very hygroscopic', properties which can lead to clumping, inaccurate weighing, and moisture-induced degradation in formulations. The bromide anion is generally less hygroscopic than the chloride anion in simple inorganic salts (e.g., KBr vs KCl). This class-level inference suggests that Acetylcholine Bromide may offer superior handling characteristics, particularly in environments where humidity is not strictly controlled, thereby improving processability and reproducibility.

Evidence DimensionHygroscopicity (Water Absorption)
Target Compound DataPresumed to be less hygroscopic based on general halide properties.
Comparator Or BaselineAcetylcholine Chloride: Documented as 'extremely hygroscopic' and 'very hygroscopic'.
Quantified DifferenceNot quantitatively specified in sources, but a critical qualitative difference for handling.
ConditionsAmbient laboratory or manufacturing conditions.

Reduced hygroscopicity simplifies handling, improves weighing accuracy, enhances flowability of the powder, and can increase the stability of solid mixtures and formulations, directly impacting workflow efficiency and experimental reliability.

Electrochemical Compatibility: Suitability for Assays Prone to Chloride Interference

In electrochemical detection systems, high concentrations of chloride ions can interfere with measurements, for example, by passivating or dissolving electrode materials like gold (Au) at certain potentials. While many acetylcholine detection methods rely on enzymatic conversion and are less susceptible, direct electrochemical sensing or complex matrix analyses can be affected. Using Acetylcholine Bromide instead of the chloride salt eliminates a primary source of high-concentration chloride ions from the analyte itself. Bromide can also be electrochemically active, but its reactions occur at different potentials than chloride, potentially offering a clearer analytical window depending on the electrode material (e.g., Platinum) and target potential. This makes AChBr a more suitable choice for developing novel electrochemical sensors or in applications where chloride interference is a known process limitation.

Evidence DimensionPotential for Electrode Interference
Target Compound DataAvoids introducing high concentrations of chloride ions.
Comparator Or BaselineAcetylcholine Chloride: Introduces high concentrations of chloride (e.g., 0.57 M in some test solutions), which can cause passivation and dissolution of Au electrodes.
Quantified DifferenceQualitative difference in interfering anion.
ConditionsElectrochemical analysis, particularly voltammetry with Au or other chloride-sensitive electrodes.

Selecting the bromide salt can prevent electrode fouling and signal interference in electrochemical assays, leading to more reliable and reproducible analytical results.

Solid-State Characterization and Materials Science

For research focused on the fundamental solid-state properties of acetylcholine, including crystallography, solid-state NMR, and computational modeling, Acetylcholine Bromide is the required material to study the 'gauche-gauche' conformer and the energetically preferred 'bromide-type' crystal packing arrangement.

Formulation Development and High-Throughput Screening

In workflows where ease of handling and processability are paramount, such as preparing large numbers of stock solutions or formulating solid mixtures, the potentially lower hygroscopicity of Acetylcholine Bromide makes it a more practical choice than the highly hygroscopic chloride salt, reducing weighing errors and material clumping.

Development of Novel Electrochemical Biosensors

When designing or optimizing electrochemical detection systems for acetylcholine, especially those using electrodes susceptible to chloride interference, procuring Acetylcholine Bromide is a rational strategy to de-risk the analytical method by eliminating a major source of interfering chloride ions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

225.03644 Da

Monoisotopic Mass

225.03644 Da

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C12HG588IF

Related CAS

51-84-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cholinergic Agonists

Pictograms

Irritant

Irritant

Other CAS

66-23-9

Wikipedia

Acetylcholine bromide

General Manufacturing Information

Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023
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